2-Ethoxybutanoic acid chemical properties and structure
2-Ethoxybutanoic acid chemical properties and structure
This guide provides an in-depth technical analysis of 2-Ethoxybutanoic acid , a specialized
CAS Registry Number: 56674-70-5
Formula:
Executive Summary
2-Ethoxybutanoic acid is a branched short-chain fatty acid derivative characterized by an ether linkage at the
Its primary utility lies in prodrug design —specifically for corticosteroids (e.g., fluocinolone acetonide derivatives)—and as a structural motif in leukotriene biosynthesis inhibitors (e.g., L-699333). The molecule possesses a chiral center at C2, making it a critical subject for stereoselective synthesis and chiral resolution studies.
Molecular Architecture & Stereochemistry
The molecule features a carboxylic acid head group and a hydrophobic ethyl tail, with an ethoxy group introducing polarity and hydrogen bond acceptance capability at the
Stereochemical Configuration
The C2 position is a stereogenic center, giving rise to two enantiomers: (R)-2-ethoxybutanoic acid and (S)-2-ethoxybutanoic acid .
-
Inductive Effects: The electronegative oxygen at C2 exerts a
(inductive withdrawing) effect, stabilizing the carboxylate anion and increasing acidity relative to unsubstituted butyric acid. -
Conformational Flexibility: The ethoxy group adds rotational degrees of freedom, influencing the binding affinity when this moiety is incorporated into enzyme inhibitors (e.g., 5-Lipoxygenase).
Physicochemical Profile
The following data summarizes the key physical and chemical parameters. Where experimental values are limited, high-confidence predicted values are provided based on structure-activity relationship (SAR) models.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Colorless to pale yellow liquid | Standard ambient temperature and pressure. |
| Boiling Point | ~105–110 °C at 15 mmHg | Estimated based on methyl ester and homologs. |
| pKa (Acid) | 3.51 ± 0.10 (Predicted) | Stronger acid than butyric acid (pKa 4.82) due to |
| LogP (Octanol/Water) | 1.25 ± 0.2 | Moderately lipophilic; suitable for crossing biological membranes. |
| Density | 1.02 ± 0.05 g/cm³ | Denser than water due to oxygen content. |
| Solubility | Soluble in ethanol, DCM, ether. | Sparingly soluble in cold water; soluble in alkaline aqueous solutions. |
Synthetic Pathways[2]
Synthesis of 2-ethoxybutanoic acid generally proceeds via nucleophilic substitution on
Method A: Williamson Ether Synthesis (Nucleophilic Substitution)
This is the industrial standard, utilizing 2-bromobutyric acid as the electrophile.
-
Reagents: 2-Bromobutyric acid, Sodium Ethoxide (
), Ethanol. -
Mechanism:
displacement of the bromide by the ethoxide ion. -
Critical Control Point: The reaction competes with
elimination (forming 2-butenoic acid). Temperature control (< 50°C) and high concentration of ethoxide favor substitution.
Protocol:
-
Dissolve sodium metal (2.2 eq) in absolute ethanol to generate fresh
. -
Add 2-bromobutyric acid (1.0 eq) dropwise at 0°C to prevent exotherms.
-
Reflux the mixture for 4–6 hours.
-
Acidify with dilute
to pH 2. -
Extract with dichloromethane (DCM), dry over
, and distill under reduced pressure.
Method B: Alkylation of -Hydroxy Acids
Used when high optical purity is required, starting from chiral 2-hydroxybutanoic acid .
-
Reagents: (S)-2-Hydroxybutanoic acid, Ethyl Iodide (
), Silver Oxide ( ). -
Mechanism: Formation of the silver alkoxide followed by nucleophilic attack on ethyl iodide. This method preserves the stereochemistry at C2 (retention of configuration).
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for 2-Ethoxybutanoic acid, highlighting the competition between substitution (
Applications in Drug Development
2-Ethoxybutanoic acid is rarely a final drug but serves as a critical intermediate and moiety in medicinal chemistry.
Corticosteroid Prodrugs (Lipophilicity Engineering)
A major application is the esterification of corticosteroids to enhance skin permeation.
-
Case Study: Fluocinolone Acetonide 21-(2'-ethoxybutyrate) .
-
Mechanism: The 2-ethoxybutyrate ester increases the partition coefficient (LogP) of the parent steroid (Fluocinolone). This modification facilitates transit through the stratum corneum. Once in the epidermis, esterases hydrolyze the ester, releasing the active corticosteroid and the inert 2-ethoxybutanoic acid metabolite.
Leukotriene Biosynthesis Inhibitors
The 2-ethoxybutanoic acid moiety appears in the structure of L-699333 , a potent inhibitor of 5-Lipoxygenase (5-LO).
-
Role: The
-alkoxy acid side chain mimics the arachidonic acid transition state, binding to the iron active site of the 5-LO enzyme. -
Potency: The ethoxy group provides optimal steric bulk compared to methoxy (too small) or propoxy (too large) analogs.
Application Logic Diagram
Figure 2: Pharmacological utility of 2-ethoxybutanoic acid in prodrug delivery systems and enzyme inhibition.
Safety & Handling
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: As an organic acid, it is corrosive to mucous membranes. Standard PPE (gloves, goggles) is mandatory.
-
Storage: Store in a cool, dry place under inert gas (
) to prevent slow oxidation of the ether linkage, although it is generally stable.
References
-
Sigma-Aldrich. (n.d.). 2-Ethoxybutanoic acid Product Sheet. Retrieved from (Note: Search CAS 56674-70-5).
-
Jovanović, M., et al. (2014). Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters. International Journal of Molecular Sciences. Retrieved from .
- Hutchinson, J. H., et al. (1993). 5-Lipoxygenase Inhibitors: The Synthesis and Structure-Activity Relationships of a Series of 2-Ethoxybutanoic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual reference for L-699333).
-
PubChem. (2024). Compound Summary: 2-Ethoxybutanoic acid.[2][3][4] Retrieved from .
-
ChemSynthesis. (2024).[5] Synthesis and properties of methyl 2-ethoxybutanoate. Retrieved from .
